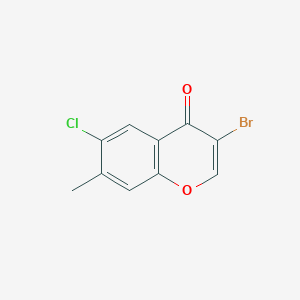

3-Bromo-6-chloro-7-methylchromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related chromen-4-one derivatives typically involves strategies such as the Pechmann condensation or modifications thereof, which allow for the incorporation of halogen atoms and alkyl groups into the coumarin scaffold. However, the specific synthesis details for 3-Bromo-6-chloro-7-methylchromen-4-one are not directly available in the literature. Synthesis methods for similar compounds involve the use of halogenated precursors and catalytic systems that can promote the formation of the coumarin core while introducing the desired substituents in a regioselective manner.

Molecular Structure Analysis

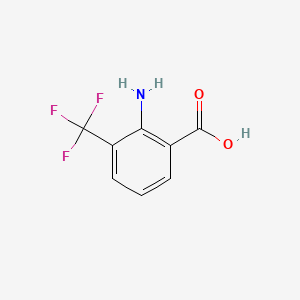

The molecular structure of chromen-4-one derivatives is crucial for their chemical behavior and potential applications. The presence of halogen atoms and a methyl group in 3-Bromo-6-chloro-7-methylchromen-4-one is expected to influence its electronic structure, reactivity, and physical properties. Studies on related compounds, such as Schiff base compounds, reveal that the arrangement of substituents around the chromen-4-one core can significantly affect the molecule's stability, conformation, and intermolecular interactions (Wang et al., 2008).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : A Schiff base compound related to 3-Bromo-6-chloro-7-methylchromen-4-one was synthesized and characterized, showing potential antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Crystallography and Molecular Interaction

- 4-Bromo-3-methylanilinium Perchlorate 18-crown-6 Clathrate : Investigated the interaction between a related bromo compound and crown ether, forming a supramolecular structure (Qiang Xu & Min-Min Zhao, 2011).

Chemical Reaction Studies

- Reactions of Hydrochlorides : Studied reactions between hydrochlorides of related compounds with N-bromosuccinimide and bromine, leading to bromine-derivatives and perbromides (N. Mukarramov, 2014).

- Reactivity of Diazirines : Explored the reactivity of 1-chloro-3-phenyldiazirines, yielding bromo- and chloro-phenyldiazirines, relevant to the study of 3-Bromo-6-chloro-7-methylchromen-4-one (Tomáš Martinů & W. Dailey, 2006).

Halomethylation and Ligand Binding

- One-Pot Halomethylation : Demonstrated the halomethylation of salicylaldehydes, a process that could be relevant in modifying compounds like 3-Bromo-6-chloro-7-methylchromen-4-one for ligand binding (Qiang Wang et al., 2006).

Computational Chemistry and Molecular Design

- Computational and Experimental Investigations : Explored the Diels-Alder cycloadditions of 4-chloro-2(H)-pyran-2-one, a method relevant to the synthesis and modification of 3-Bromo-6-chloro-7-methylchromen-4-one (K. Afarinkia, M. Bearpark, & A. Ndibwami, 2003).

Biological Aspects

- Genetic Control of Methyl Halide Production : Investigated the production of methyl halides in plants, providing insight into the natural biosynthesis of halogenated compounds like 3-Bromo-6-chloro-7-methylchromen-4-one (R. Rhew, L. Østergaard, E. Saltzman, & M. Yanofsky, 2003).

Industrial and Synthetic Applications

- Continuous Synthesis in Microreaction Systems : Demonstrated the continuous synthesis of a bromo compound in a microreaction system, potentially applicable to the synthesis of 3-Bromo-6-chloro-7-methylchromen-4-one (Pei Xie et al., 2020).

Propriétés

IUPAC Name |

3-bromo-6-chloro-7-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c1-5-2-9-6(3-8(5)12)10(13)7(11)4-14-9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICIBGQLPWNJLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350991 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-7-methylchromen-4-one | |

CAS RN |

263365-48-6 |

Source

|

| Record name | 3-bromo-6-chloro-7-methylchromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)